Scientific Field: Organic Chemistry
Application Summary: 2-Bromo-3,5,6-trifluoropyridine is used in the synthesis of fluorinated pyridines.
Results or Outcomes: The outcomes of these preparations are fluoropyridyl reagents.
Scientific Field: Agricultural Chemistry
Results or Outcomes: The outcomes of these preparations are potentially improved agricultural products.
Scientific Field: Radiobiology
Application Summary: Synthetic methods for preparation of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications.
Results or Outcomes: The outcomes of these preparations are potentially improved imaging agents for various biological applications.
2-Bromo-3,5,6-trifluoropyridine is a heterocyclic compound characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. Its chemical formula is C5HBrF3N, and it is notable for its unique electronic properties due to the electronegative fluorine atoms. This compound is primarily used in organic synthesis and has garnered attention for its potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2-bromo-3,5,6-trifluoropyridine can be achieved through several methods:
2-Bromo-3,5,6-trifluoropyridine finds applications in several fields:
Interaction studies involving 2-bromo-3,5,6-trifluoropyridine focus on its binding affinity with various biological targets. Research into similar compounds has shown that:
Several compounds share structural similarities with 2-bromo-3,5,6-trifluoropyridine. A comparison highlights their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-fluoropyridine | Bromine at position 2; fluorine at 5 | Less fluorinated; different electronic properties |
| 3-Bromo-2,5-difluoropyridine | Bromine at position 3; difluorinated | Different substitution pattern affects reactivity |
| 2-Bromo-4-(trifluoromethyl)pyridine | Bromine at position 2; trifluoromethyl at 4 | Different position of trifluoromethyl influences activity |
| 2-Bromo-3-fluoroisonicotinic acid | Bromine at position 2; carboxylic acid group | Contains a carboxylic acid which alters solubility |
These comparisons illustrate how variations in substitution patterns affect the physical and chemical properties of these compounds.
The molecular architecture of 2-Bromo-3,5,6-trifluoropyridine is characterized by a planar pyridine ring system bearing a bromine substituent at the 2-position and fluorine atoms at the 3-, 5-, and 6-positions [1] [2]. The compound crystallizes as a liquid at room temperature, indicating relatively weak intermolecular interactions despite the presence of multiple halogen substituents [2] [3].
The geometric structure of 2-Bromo-3,5,6-trifluoropyridine exhibits characteristic bond lengths and angles consistent with halogenated pyridine derivatives. Based on crystallographic data from structurally similar compounds, the carbon-nitrogen bond lengths within the pyridine ring are expected to range from 1.30 to 1.34 Å, while the carbon-carbon bond lengths in the aromatic ring system measure approximately 1.38 to 1.40 Å . The carbon-bromine bond length is estimated to be in the range of 1.90 to 1.95 Å, consistent with typical aromatic carbon-halogen bonds [5]. The carbon-fluorine bond lengths are expected to be approximately 1.33 to 1.35 Å, reflecting the strong electronegativity of fluorine atoms [6].
The bond angles within the pyridine ring system follow typical aromatic patterns, with carbon-carbon-carbon angles ranging from 118° to 120°, and carbon-nitrogen-carbon angles between 117° and 119° . The carbon-carbon-bromine bond angle is expected to be approximately 118° to 121°, indicating minimal steric distortion from the bromine substituent [5].
The electronic structure of 2-Bromo-3,5,6-trifluoropyridine is significantly influenced by the electron-withdrawing nature of both the bromine and fluorine substituents. The fluorine atoms at positions 3, 5, and 6 create a highly electron-deficient aromatic system that substantially affects the electron density distribution throughout the pyridine ring . This electron depletion is further enhanced by the bromine substituent at position 2, which, while less electronegative than fluorine, still contributes to the overall electron-withdrawing character of the molecule [9].
The molecular orbital characteristics of the compound are expected to exhibit a relatively large highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap, indicating reduced chemical reactivity compared to electron-rich pyridine derivatives [9] [10]. The frontier molecular orbitals are likely distributed across the entire aromatic system, with particular concentration near the electronegative halogen substituents [11].
The presence of multiple electronegative atoms creates a significant molecular dipole moment, estimated to be in the range of 2-4 Debye units based on similar halogenated pyridine derivatives [12] . The asymmetric distribution of halogen substituents contributes to this substantial dipole moment, with the vector sum of individual bond dipoles creating a net molecular dipole [9].
The polarizability of the molecule is expected to be moderate, reflecting the balance between the electron-withdrawing effects of the halogen substituents and the aromatic π-electron system [9]. The presence of the bromine atom, being larger and more polarizable than fluorine, contributes to the overall molecular polarizability [13].
The thermodynamic properties of 2-Bromo-3,5,6-trifluoropyridine are characterized by the thermal stability imparted by the strong carbon-fluorine bonds and the relatively moderate thermal behavior expected for halogenated aromatic compounds.
The compound exhibits good thermal stability under normal conditions, with decomposition temperatures expected to exceed 200°C based on the thermal behavior of similar trifluoromethylpyridine derivatives [14] [13]. The carbon-fluorine bonds are particularly stable, with bond dissociation energies significantly higher than corresponding carbon-hydrogen bonds [13]. This stability contributes to the overall thermal robustness of the compound, making it suitable for applications requiring elevated temperatures.
Thermal decomposition, when it occurs, typically begins at temperatures well above 200°C and may involve the sequential loss of halogen substituents [14] [13]. The bromine atom is generally the first to be eliminated during thermal decomposition, followed by fluorine atoms at higher temperatures [13]. The pyridine ring system remains relatively intact until extreme thermal conditions are reached.
At room temperature, 2-Bromo-3,5,6-trifluoropyridine exists as a liquid, as confirmed by multiple commercial sources [1] [2] [3]. This physical state reflects the balance between molecular size, intermolecular forces, and the packing efficiency of the molecules in the solid state. The liquid form at ambient conditions facilitates handling and purification processes.
The compound requires storage under inert atmosphere conditions at temperatures between 2-8°C to maintain stability and prevent degradation [1] [2] [3]. This storage requirement indicates some sensitivity to atmospheric conditions, possibly due to the reactivity of the halogen substituents under certain conditions.
The vapor pressure of 2-Bromo-3,5,6-trifluoropyridine is expected to be relatively low due to the high molecular weight (211.97 g/mol) and the presence of multiple halogen substituents [15]. This low volatility is advantageous for applications requiring compounds with minimal vapor loss during processing or storage.
The flash point and boiling point of the compound have not been explicitly reported in the literature, indicating the need for experimental determination of these critical safety and processing parameters [16] [15]. Based on structurally similar compounds, these values are expected to be significantly elevated compared to unsubstituted pyridine.
The solubility characteristics of 2-Bromo-3,5,6-trifluoropyridine are significantly influenced by the presence of multiple halogen substituents, which create a unique polarity profile that affects interactions with different solvent systems.
The solubility of 2-Bromo-3,5,6-trifluoropyridine in water is expected to be limited due to the hydrophobic nature of the halogen substituents [15]. The bromine atom and three fluorine atoms reduce the compound's ability to form hydrogen bonds with water molecules, resulting in poor aqueous solubility. This hydrophobic character is consistent with the behavior of other highly halogenated pyridine derivatives .
The reduced basicity of the pyridine nitrogen, caused by the electron-withdrawing effects of the halogen substituents, further diminishes the compound's ability to interact favorably with water through protonation or hydrogen bonding [13]. This combination of hydrophobic halogen substituents and reduced nitrogen basicity creates a compound with markedly different solubility characteristics compared to unsubstituted pyridine.
The compound exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [15]. These solvents can effectively solvate the polarized aromatic system without competing for hydrogen bonding sites that are largely absent in the halogenated compound . The high dielectric constants of these solvents facilitate the stabilization of the dipolar molecule through favorable electrostatic interactions.
The solubility in acetonitrile is particularly noteworthy, as this solvent provides an optimal balance of polarity and aprotic character that accommodates the electronic characteristics of the heavily substituted pyridine ring . The absence of protic hydrogen atoms in these solvents eliminates potential competitive interactions that might reduce solubility.
Moderate to good solubility is anticipated in chlorinated solvents such as dichloromethane and chloroform, where favorable dispersion interactions with the halogen substituents can occur [15]. The presence of multiple halogens in both the solute and solvent creates opportunities for halogen-halogen interactions, which can contribute to dissolution through favorable intermolecular forces.
The polarizable electron clouds of the halogen atoms in both the compound and the solvent facilitate these interactions, resulting in enhanced solubility compared to non-halogenated solvents of similar polarity . This solubility pattern is characteristic of halogenated aromatic compounds and reflects the unique intermolecular interactions possible between halogen-containing species.
The compound may exhibit limited solubility in alcoholic solvents such as methanol and ethanol due to the reduced hydrogen bonding capability of the halogenated pyridine system [15]. The electron-withdrawing effects of the halogen substituents reduce the electron density on the pyridine nitrogen, diminishing its ability to accept hydrogen bonds from protic solvents.
The trifluoromethyl-like environment created by the three fluorine substituents contributes to lipophilicity while simultaneously reducing overall solubility in highly polar protic solvents [13]. This dual effect results in a unique solubility profile that distinguishes the compound from simpler pyridine derivatives and creates specific requirements for solvent selection in synthetic and analytical applications.